Welcome to the BenchChem Online Store!
molecular formula C5H9N3O B1279171 3-(azidomethyl)-3-methyloxetane CAS No. 90683-29-7

3-(azidomethyl)-3-methyloxetane

Cat. No. B1279171
M. Wt: 127.14 g/mol
InChI Key: XVLDLRUWOGLKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06997997B1

Procedure details

A 5 liter jacketed flask equipped with a mechanical stirrer was charged with 1062 grams of sodium azide, 1972 ml of water, and 2450 grams of 3-bromomethyl-3-methyloxetane (supplied by AmeriBrom, Inc. of New York). This mixture was brought to reflux with vigorous mixing. After 48 hours the mixture was cooled to room temperature. The organic layer was separated off and washed three times with 1000 ml of water before being dried over molecular sieves to yield pure 3-azidomethyl-3-methyloxetane at 85% yield.
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
2450 g
Type
reactant
Reaction Step One
Name
Quantity
1972 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][C:7]1([CH3:11])[CH2:10][O:9][CH2:8]1>O>[N:1]([CH2:6][C:7]1([CH3:11])[CH2:10][O:9][CH2:8]1)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
1062 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2450 g
Type
reactant
Smiles
BrCC1(COC1)C
Name
Quantity
1972 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with vigorous mixing
CUSTOM
Type
CUSTOM
Details
The organic layer was separated off
WASH
Type
WASH
Details
washed three times with 1000 ml of water
CUSTOM
Type
CUSTOM
Details
before being dried over molecular sieves

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1(COC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.